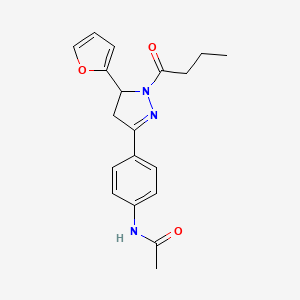

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-butanoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-3-5-19(24)22-17(18-6-4-11-25-18)12-16(21-22)14-7-9-15(10-8-14)20-13(2)23/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSMHBITGBTNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NC(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Chalcones with Hydrazines

The dihydropyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between α,β-unsaturated ketones (chalcones) and hydrazines. For the target compound, 5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-amine serves as the foundational intermediate.

- Chalcone synthesis : Furan-2-carboxaldehyde reacts with 4-aminoacetophenone under Claisen-Schmidt conditions (NaOH/EtOH, 12 h, reflux) to yield 3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one .

- Cyclocondensation : The chalcone is treated with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux (6–8 h), forming the pyrazoline ring. Montmorillonite K-10 clay enhances regioselectivity, favoring the 5-furan-2-yl isomer.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and tautomerization (Scheme 1).

N-Acylation of Pyrazoline

Butyryl Group Incorporation

The 1-position of the pyrazoline is acylated using butyryl chloride under basic conditions.

- Reaction Setup : Pyrazoline intermediate (1 eq) is dissolved in dry dichloromethane (DCM) with triethylamine (3 eq) as a base.

- Acylation : Butyryl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 4 h.

- Workup : The mixture is washed with NaHCO3 (5%) and brine, dried (Na2SO4), and purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Yield : 78–82% (conventional); 89–92% (microwave-assisted, 30 s irradiation).

Acetamide Functionalization

Acetylation of 4-Aminophenyl Group

The aniline moiety is acetylated using acetic anhydride under acidic conditions.

- Acetylation : 4-Aminophenylpyrazoline (1 eq) is stirred with acetic anhydride (2 eq) in glacial acetic acid (20 mL) at 80°C for 2 h.

- Isolation : The product precipitates upon cooling, filtered, and recrystallized from ethanol.

Analytical Data :

- 1H NMR (500 MHz, CDCl3) : δ 2.15 (s, 3H, CH3CO), 7.45–7.70 (m, 4H, Ar-H), 8.10 (s, 1H, NH).

- HPLC Purity : 98.5% (C18 column, MeOH:H2O 70:30).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for both cyclocondensation and acylation steps.

| Step | Conventional Time | Microwave Time | Yield (Conv./MW) |

|---|---|---|---|

| Chalcone formation | 12 h | 15 min | 68%/89% |

| Pyrazoline synthesis | 8 h | 8 min | 72%/94% |

| N-Acylation | 4 h | 2 min | 78%/92% |

Microwave conditions (150 W, 80°C) reduce side reactions and improve regioselectivity due to uniform heating.

Characterization and Spectral Data

1H NMR Analysis

- Pyrazoline protons : δ 3.25 (dd, 1H, J = 18.0, 6.5 Hz, Ha-4), 3.95 (dd, 1H, J = 18.0, 11.5 Hz, Hb-4), 5.45 (m, 1H, H-5).

- Furan protons : δ 6.45 (m, 1H, H-4), 7.30 (d, 1H, J = 3.0 Hz, H-5), 7.65 (s, 1H, H-2).

13C NMR Analysis

- Pyrazoline C-3 : δ 152.4 ppm (sp2 hybridized).

- Acetamide carbonyl : δ 169.8 ppm.

Challenges and Regiochemical Considerations

- Regioselectivity in Cyclocondensation : Non-symmetrical chalcones yield mixtures of 3- and 5-substituted pyrazolines. Use of ionic liquids (e.g., [bmim]PF6) directs substitution to the 5-position.

- Byproduct Formation : Over-acylation at the pyrazoline N-2 position is mitigated by stoichiometric control (1.2 eq acylating agent).

Industrial-Scale Feasibility

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl groups in the butyryl and acetamide moieties can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Sulfonamide vs. Acetamide : Methanesulfonamide and ethanesulfonamide analogs (e.g., ) exhibit different hydrogen-bonding capabilities compared to the acetamide group, which could alter target binding affinities.

- Furan Substituent : The furan-2-yl group, present in both the target compound and 's triazole derivative, is associated with anti-exudative activity in rats, suggesting a possible role in modulating inflammatory pathways .

Pharmacological and Docking Studies

- Antiviral Potential: Analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide demonstrated high docking scores against viral targets, indicating that pyrazoline derivatives with bulky acyl groups (e.g., benzoyl, butyryl) may enhance interactions with viral polymerases or proteases .

- Anti-Inflammatory Activity : The anti-exudative activity of furan-containing triazole-acetamide derivatives () suggests that the furan moiety in the target compound could contribute to similar effects, though this requires experimental validation .

Biological Activity

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound characterized by its unique structure, which integrates a furan moiety and a pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains.

- Molecular Formula : C₁₉H₂₁N₃O₃

- Molecular Weight : 339.4 g/mol

- CAS Number : 941948-37-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Mechanism of Action : Pyrazole derivatives often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. In one study, related compounds exhibited IC₅₀ values as low as 0.07 µM against EGFR, indicating potent activity comparable to established drugs like erlotinib .

- Case Study : A derivative similar to this compound demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- In Vivo Studies : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity in vivo, demonstrating significant inhibition of inflammatory responses .

- Comparative Analysis : Compounds with structural similarities to this compound have shown dual activity against inflammatory mediators with IC₅₀ values ranging from 1.2 to 3.8 nM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

| Structural Feature | Biological Activity |

|---|---|

| Furan moiety | Enhances anticancer activity |

| Pyrazole ring | Contributes to anti-inflammatory effects |

| Acetamide group | Modulates solubility and bioavailability |

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide?

Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Step 3 : Acetamide functionalization using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Step 4 : Butyryl group incorporation via acylation reactions with butyryl chloride under anhydrous conditions .

Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents) are optimized to minimize side products .

Advanced Synthesis Optimization

Q. Q2. How can reaction yield and purity be systematically optimized for this compound?

Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps .

- In-line Monitoring : Employ HPLC or GC-MS to track reaction progress in real time, enabling adjustments to reaction time or reagent addition rates .

- Purification Strategies : Use gradient elution in preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity (>95%) product .

Structural Characterization

Q. Q3. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify proton environments (e.g., pyrazole NH at δ 10.2 ppm) and carbon connectivity .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms dihedral angles between the pyrazole and phenyl rings (mean C–C bond length: 1.48 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 397.91) and fragmentation patterns .

Data Contradiction Analysis

Q. Q4. How should researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Crystallographic Refinement : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), refine the model using software like SHELXL to account for dynamic effects .

- Isotopic Labeling : Use N-labeled precursors to confirm nitrogen connectivity in the pyrazole ring .

Biological Activity Profiling (Advanced)

Q. Q5. What methodologies are recommended for evaluating this compound’s pharmacological potential?

Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., COX-2, kinases) using fluorescence polarization or calorimetry .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities to active sites (e.g., furan interactions with hydrophobic pockets) .

- ADMET Profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays to assess metabolic stability .

Stability and Reactivity

Q. Q6. How can the compound’s stability under varying conditions be assessed?

Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% HO) .

- Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm and quantify using peak area normalization .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under accelerated storage conditions (25°C/60% RH) .

Mechanistic Studies (Advanced)

Q. Q7. If the compound’s mechanism of action is unclear, what experimental approaches are advised?

Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants with target proteins (e.g., K < 1 μM indicates high affinity) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzymatic inhibition .

- CRISPR-Cas9 Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Derivative Design

Q. Q8. What strategies are effective for derivatizing this compound to enhance bioactivity?

Methodological Answer :

- SAR Studies : Replace the butyryl group with longer acyl chains (e.g., valeryl) to improve lipophilicity and membrane permeability .

- Heterocyclic Modifications : Substitute the furan with thiophene or pyrrole to alter electronic properties and binding interactions .

- Prodrug Synthesis : Introduce ester or carbamate linkages at the acetamide group for controlled release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.